
2-(Methylamino)pyridine-3-methanol
Overview
Description
Chemical Structure and Properties 2-(Methylamino)pyridine-3-methanol (CAS: 32399-12-5) is a pyridine derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Its structure features a methylamino group (-NHCH₃) at the 2-position and a hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring. This combination of functional groups enables diverse interactions in biological systems and synthetic applications, particularly as an intermediate in drug development (e.g., isavuconazole) .
Scientific Research Applications
2-(Methylamino)pyridine-3-methanol is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as an intermediate in the synthesis of complex molecules.
Biology: In the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used as a solvent and in the production of potassium sulfate.
Mechanism of Action
The mechanism of action of 2-(Methylamino)pyridine-3-methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Characteristics
- Density : 1.191 g/cm³
- Boiling Point : 312.2°C at 760 mmHg
- Flash Point : 142.6°C
- Hazard Profile : Classified under H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation), necessitating precautions such as P261 (avoid breathing dust) and P280 (wear protective gloves) .
Applications The compound serves as a versatile building block in medicinal chemistry due to its reactive hydroxymethyl group, which allows further functionalization.
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(Methylamino)pyridine-3-methanol and analogous pyridine derivatives:
Structural and Functional Analysis
- Substituent Effects: Methylamino vs. Hydroxymethyl vs. Halogens: The hydroxymethyl group (-CH₂OH) offers a site for conjugation or oxidation, unlike chloro or fluoro substituents, which are typically inert or serve as leaving groups. Halogenated derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, influencing their pharmacokinetic profiles .
- Biological Activity: demonstrates that structural modifications at the 2-position significantly impact binding affinity. For instance, replacing a para-amino group with a bulkier 2-(methylamino) ethanol group in a CDK9 inhibitor reduced potency by two-fold (IC₅₀ from 3.4 µM to 6.2 µM) due to loss of critical interactions . This underscores the importance of substituent size and orientation in drug design.
Toxicity and Handling
- The target compound’s hazard profile (H302, H318) is distinct from halogenated derivatives, which may pose additional environmental risks due to halogen persistence.
Biological Activity
2-(Methylamino)pyridine-3-methanol, a compound with the chemical formula CHNO, is gaining attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with a methylamino group at the second position and a hydroxymethyl group at the third position. This configuration suggests potential for hydrogen bonding and interactions with various biological targets, making it a subject of interest in drug development.
Biological Activities
Research has indicated that this compound exhibits several biological activities, which are summarized below:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
- Receptor Interaction : The compound has been shown to interact with various receptors, which could have implications in treating conditions such as depression and anxiety.
Synthesis Methods
Several methods have been developed for synthesizing this compound. Notable methods include:
- Reduction Reactions : Utilizing reducing agents like sodium borohydride in the presence of Lewis acids to convert pyridine derivatives into the desired compound.
- Continuous Flow Synthesis : A simplified bench-top continuous flow setup has been employed to produce this compound more efficiently compared to traditional batch processes.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Neuropharmacological Studies : Research focused on the compound's ability to modulate neurotransmitter systems has shown promise in animal models for anxiety and depression treatments. The compound demonstrated selective serotonin reuptake inhibition, indicating its potential role as an antidepressant .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights unique characteristics:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Aminopyridine | Amino group at position 2 | Known for synthesizing agrochemicals |
3-Methylaminopyridine | Methylamino group at position 3 | Exhibits unique pharmacological properties |
4-(Methylamino)pyridine | Methylamino group at position 4 | Often used as an intermediate in drug synthesis |
2-(Dimethylamino)pyridine | Dimethylamino group at position 2 | More lipophilic, affecting pharmacokinetics |
The mechanism by which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems, particularly through interaction with serotonin receptors. This interaction may enhance serotonergic activity, contributing to its antidepressant-like effects observed in preclinical studies.
Q & A
Q. Basic: What established synthetic routes exist for 2-(Methylamino)pyridine-3-methanol, and how do reaction conditions influence yield?
Answer:
Two primary synthetic methodologies are documented:
- Reductive Amination Pathway : A tricyclic intermediate (e.g., compound XII in ) is reduced using LiAlH₄-AlCl₃ in ethyl ether to yield the target compound. This method emphasizes steric control, with yields dependent on reaction temperature (optimized at 0–5°C) and stoichiometric ratios of the reducing agent .
- Catalytic Reduction : A palladium-catalyzed reduction of 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine in an aqueous acidic medium (e.g., HCl) achieves partial deactivation of the catalyst, minimizing over-reduction byproducts. Catalyst loading (5–10 wt%) and pH control (pH 2–3) are critical for >80% yield .
Key Variables :
- Solvent polarity (ether vs. dioxane) affects intermediate stability.
- Acidic conditions in catalytic methods prevent undesired side reactions like N-demethylation.
Q. Basic: Which spectroscopic techniques are recommended for characterizing this compound, and what diagnostic peaks validate its structure?
Answer:
- ¹H/¹³C NMR :
- ¹H NMR : A singlet at δ 3.2–3.4 ppm (N-methyl group) and a broad peak at δ 4.8–5.2 ppm (–OH) confirm functional groups. Aromatic protons (pyridine ring) appear as multiplets between δ 7.0–8.5 ppm .
- ¹³C NMR : The hydroxymethyl carbon resonates at δ 60–65 ppm, while the N-methyl carbon appears at δ 35–40 ppm.
- FTIR : Strong O–H stretch (~3200–3400 cm⁻¹) and C–N stretch (~1250 cm⁻¹) are key identifiers .
- Mass Spectrometry : The molecular ion peak at m/z 138.17 (M⁺) aligns with the molecular formula C₇H₁₀N₂O .
Q. Advanced: How do competing reaction pathways during synthesis lead to byproduct formation, and what mitigation strategies exist?
Answer:
- Byproduct Sources :
- Over-reduction : LiAlH₄ may reduce the pyridine ring, forming tetrahydro derivatives. Use of milder agents (e.g., NaBH₄ with NiCl₂) or low temperatures (–20°C) suppresses this .
- N-Demethylation : Acidic conditions in catalytic methods can cleave the N–CH₃ bond. Buffering the reaction at pH 4–5 with acetate salts minimizes this .
- Mitigation :
Q. Advanced: What challenges arise in analyzing the stereochemical purity of this compound, and which chiral resolution methods are effective?
Answer:
- Chiral Centers : The hydroxymethyl group adjacent to the pyridine ring introduces stereochemical complexity, often leading to racemic mixtures.
- Analytical Methods :
- Synthesis Control : Asymmetric catalysis (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >90% .
Q. Application: How does the structural configuration of this compound influence its role as an intermediate in isavuconazole synthesis?
Answer:
- Key Interactions :
- The hydroxymethyl group participates in hydrogen bonding with fungal CYP51 enzymes, critical for isavuconazole’s antifungal activity.
- The N-methyl group enhances lipophilicity , improving membrane permeability .
- Synthetic Utility :
Q. Data Contradiction: How can researchers resolve discrepancies in reported stability data for this compound?
Answer:
- Stability Variables :
- Humidity Sensitivity : Hygroscopicity (observed in analogues like (6-methyl-pyridin-3-yl)-methanol) causes decomposition; storage under argon with molecular sieves is recommended .
- Thermal Degradation : Boiling point discrepancies (reported as 330°C in vs. lower values in similar derivatives) arise from impurities. Differential Scanning Calorimetry (DSC) under inert gas clarifies decomposition thresholds .
- Resolution : Cross-validate data using multiple techniques (e.g., TGA for thermal stability, Karl Fischer titration for moisture content) .
Q. Advanced: What computational modeling approaches predict the reactivity of this compound in complex reaction systems?
Answer:
Properties
IUPAC Name |
[2-(methylamino)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPMWCUNCNMNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406224 | |
Record name | [2-(Methylamino)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32399-12-5 | |
Record name | 2-(Methylamino)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32399-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Methylamino)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(methylamino)pyridin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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